Fmoc-D-Lys(Ac)-OH in Advanced Peptide Engineering: Structural Dynamics, Synthesis Protocols, and Epigenetic Applications
Fmoc-D-Lys(Ac)-OH in Advanced Peptide Engineering: Structural Dynamics, Synthesis Protocols, and Epigenetic Applications
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of natural peptides. Fmoc-D-Lys(Ac)-OH is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS). By combining D-chirality with an acetylated epsilon-amine, this derivative allows researchers to engineer protease-resistant peptidomimetics and highly stable epigenetic probes.
This technical whitepaper provides an in-depth analysis of the chemical structure, physical properties, and mechanistic utility of Fmoc-D-Lys(Ac)-OH. Furthermore, it establishes a self-validating experimental protocol for its incorporation into complex peptide sequences.
Chemical Structure & Physical Properties
Fmoc-D-Lys(Ac)-OH, formally known as (2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is an orthogonally protected derivative of D-lysine. The molecule features three distinct functional domains:
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Fmoc Group (N-alpha): A base-labile protecting group that temporarily masks the primary amine during peptide chain elongation.
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D-Lysine Core: The unnatural enantiomer of L-lysine, which inverts the spatial orientation of the side chain.
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Acetyl Group (N-epsilon): A permanent modification on the side-chain amine that neutralizes its positive charge and mimics natural post-translational modifications (PTMs).
Quantitative data and physical properties are summarized in Table 1 below, cross-referenced from the [1] and [2].
Table 1: Physical and Chemical Properties of Fmoc-D-Lys(Ac)-OH
| Property | Value |
| Chemical Name | N-alpha-Fmoc-N-epsilon-acetyl-D-lysine |
| CAS Number | 320410-22-8 |
| Molecular Formula | C₂₃H₂₆N₂O₅ |
| Molecular Weight | 410.47 g/mol |
| Appearance | White to slight yellow/beige powder |
| Solubility | Highly soluble in DMF, DMSO, and NMP |
| Stereochemistry | D-isomer (R-configuration) |
| Storage Temperature | 2–8 °C (Desiccated) |
Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)
As an application scientist, selecting the correct building block requires an understanding of the causality behind molecular behavior. Fmoc-D-Lys(Ac)-OH is chosen for two primary mechanistic reasons:
A. Stereochemical Stability & Protease Resistance
Endogenous proteases, particularly trypsin, recognize and cleave peptide bonds adjacent to the carboxyl group of basic L-amino acids (L-Lys and L-Arg). By substituting L-lysine with its D-enantiomer, the stereocenter is inverted. This spatial rearrangement prevents the protease active site from successfully docking and hydrolyzing the peptide bond, thereby conferring absolute resistance to trypsin-like degradation and significantly extending the in vivo half-life of the peptide [5].
B. Orthogonal Stability of the Acetyl Group
In standard Fmoc-SPPS, side-chain protecting groups (like Boc or tBu) are typically acid-labile and are removed during the final cleavage step. However, the acetyl (Ac) group on Fmoc-D-Lys(Ac)-OH forms a stable amide bond with the epsilon-amine. This bond is completely orthogonal to the synthesis conditions: it resists the 20% piperidine used for iterative Fmoc deprotection and easily withstands the 95% trifluoroacetic acid (TFA) used during global cleavage [3]. Consequently, the acetyl modification is permanently incorporated into the final therapeutic sequence.
Experimental Protocol: Self-Validating Fmoc-SPPS Workflow
The following step-by-step protocol details the incorporation of Fmoc-D-Lys(Ac)-OH into a growing peptide chain. This methodology is designed as a self-validating system to ensure high-fidelity coupling, adapting standard practices from [4].
Step 1: Resin Preparation & Swelling
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Procedure: Suspend the resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) and agitate for 1 hour.
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Causality: Polystyrene and PEG-based resins exist in a collapsed state when dry. Swelling in DMF expands the polymer matrix, maximizing the thermodynamic accessibility of the reactive amine sites for subsequent coupling.
Step 2: Fmoc Deprotection
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Procedure: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 mins, then 15 mins). Wash thoroughly with DMF (5x).
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Causality: Piperidine acts as a mild base that initiates an E1cb elimination mechanism. It abstracts the acidic proton of the fluorenyl ring, eliminating the Fmoc group as dibenzofulvene, which is then scavenged by excess piperidine to prevent re-attachment [3].
Step 3: Amino Acid Activation
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Procedure: Dissolve 3.0 equivalents of Fmoc-D-Lys(Ac)-OH, 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide), and 3.0 eq of Oxyma Pure in DMF. Stir for 3 minutes before adding to the resin.
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Causality: DIC reacts with the carboxylic acid of the amino acid to form a highly reactive O-acylisourea intermediate. Oxyma acts as a nucleophile to form a stable active ester. Using Oxyma is critical when coupling D-amino acids, as it suppresses oxazolone formation, thereby preventing any risk of epimerization back to the L-isomer.
Step 4: Coupling Reaction
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Procedure: Add the activated amino acid solution to the resin and agitate at room temperature for 1 to 2 hours.
Step 5: Validation Check (The Kaiser Test)
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Procedure: Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.
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Causality (Self-Validation): A successful coupling leaves no free primary amines, resulting in a yellow/colorless bead . If the beads turn dark blue , unreacted amines remain, and the coupling step (Steps 3-4) must be repeated. This ensures the protocol is self-correcting before moving to the next cycle.
Step 6: Global Cleavage
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Procedure: Once the sequence is complete, treat the resin with a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.
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Causality: TFA cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups. The acetyl group on the D-Lysine remains intact. TIPS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing unwanted side reactions.
SPPS Workflow Visualization
Figure 1: Cyclical Fmoc-SPPS workflow for Fmoc-D-Lys(Ac)-OH integration.
Applications in Drug Development & Epigenetics
The strategic inclusion of Fmoc-D-Lys(Ac)-OH extends far beyond basic peptide synthesis; it is a vital tool in modern drug discovery:
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Targeting Epigenetic Readers: Acetyl-lysine (Kac) is a fundamental post-translational modification on histone tails, associated with active gene transcription. "Reader" proteins, such as those containing Bromodomains (BRDs), specifically recognize and bind to these Kac marks [6]. By synthesizing peptides that incorporate D-Lys(Ac), researchers can create metabolically stable, competitive inhibitors that block BRD-chromatin interactions without being rapidly degraded by cellular proteases.
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Pharmacokinetic Optimization: The primary amine of natural lysine is highly basic and positively charged at physiological pH, which can hinder cellular uptake. Acetylation neutralizes this charge, increasing the overall lipophilicity and membrane permeability of the peptide, thereby aiding in intracellular target engagement.
References
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PubChem. "Fmoc-D-Lys(Ac)-OH - Compound Summary." National Center for Biotechnology Information.[Link]
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Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine.[Link]
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Carmona, G., et al. "Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics." PubMed Central (PMC).[Link]
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Fujisawa, T., et al. "Bromodomains: Are Readers Right for Epigenetic Therapy?" PubMed Central (PMC).[Link]
